3-Cyano-4-fluorobenzaldehyde oxime
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Overview
Description
3-Cyano-4-fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 3-cyano-4-fluorobenzaldehyde, where the aldehyde group is converted into an oxime group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-fluorobenzaldehyde oxime typically involves the reaction of 3-cyano-4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyano-4-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorobenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, which is crucial in counteracting organophosphate poisoning. The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorobenzaldehyde
- 2-Fluoro-4-formylbenzonitrile
- 3-Cyano-4-fluorobenzaldehyde
Uniqueness
3-Cyano-4-fluorobenzaldehyde oxime is unique due to the presence of both the cyano and fluorine groups, which impart distinct chemical propertiesCompared to its analogs, this compound offers a unique combination of functional groups that can be exploited in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-fluoro-5-[(E)-hydroxyiminomethyl]benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H/b11-5+ |
InChI Key |
XURKAMDMPSCECA-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)C#N)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)C#N)F |
Origin of Product |
United States |
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